![molecular formula C14H11Cl3N4O4S B11710815 N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a nitrophenyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,2-trichloroethylamine with 4-nitrophenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with furamide in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the trichloromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives.
Scientific Research Applications
N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-N’-{2,2,2-trichloro-1-[2-(2,2,2-trichloro-1-{[(4-nitroanilino)carbonyl]amino}ethoxy)phenoxy]ethyl}urea
- N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)heptanamide
Uniqueness
N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H11Cl3N4O4S |
|---|---|
Molecular Weight |
437.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11Cl3N4O4S/c15-14(16,17)12(19-11(22)10-2-1-7-25-10)20-13(26)18-8-3-5-9(6-4-8)21(23)24/h1-7,12H,(H,19,22)(H2,18,20,26) |
InChI Key |
NCVNWUZYWVPJNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


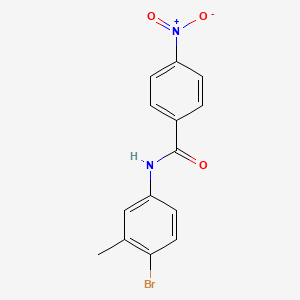
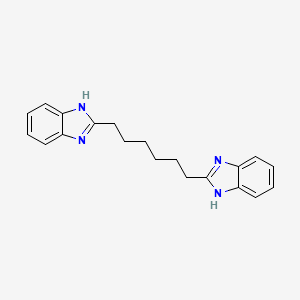
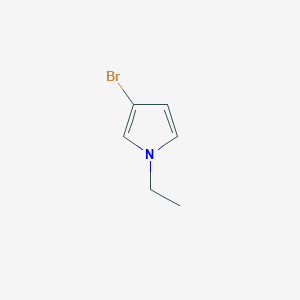
![4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide](/img/structure/B11710748.png)
![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)
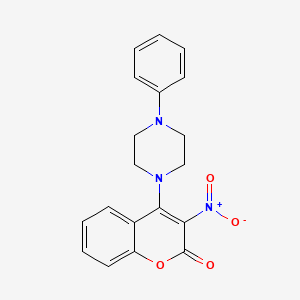
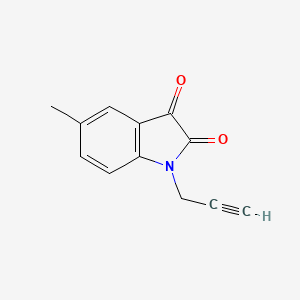
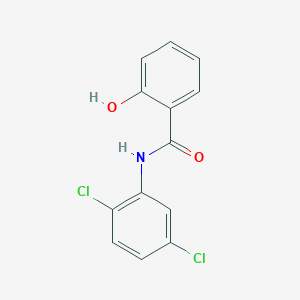

![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)



![(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile](/img/structure/B11710833.png)
